molecular formula C24H34N2O3S B12202074 1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine

1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B12202074
M. Wt: 430.6 g/mol
InChI Key: INAWOZDTKGVVGX-UHFFFAOYSA-N
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Description

1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a butoxy-tert-butylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common approach includes the sulfonylation of 2-butoxy-5-tert-butylbenzene followed by the introduction of the piperazine ring and subsequent phenylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine ring or the aromatic moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the piperazine ring or aromatic moiety.

Scientific Research Applications

1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and piperazine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. Detailed studies on its binding affinity and specificity can provide insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-1H-imidazole
  • 1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 1-(2-Butoxy-5-tert-butylbenzenesulfonyl)-4-phenylpiperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and phenyl group contribute to its versatility in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C24H34N2O3S

Molecular Weight

430.6 g/mol

IUPAC Name

1-(2-butoxy-5-tert-butylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C24H34N2O3S/c1-5-6-18-29-22-13-12-20(24(2,3)4)19-23(22)30(27,28)26-16-14-25(15-17-26)21-10-8-7-9-11-21/h7-13,19H,5-6,14-18H2,1-4H3

InChI Key

INAWOZDTKGVVGX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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